N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide
Description
The benzofuran group is known to enhance bioavailability and binding affinity in drug-like molecules, while the 2-methylbenzamide core contributes to structural rigidity and metabolic stability .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-7-3-5-9-17(13)19(21)20-14(2)11-16-12-15-8-4-6-10-18(15)22-16/h3-10,12,14H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGTCDUWNFIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core . The propan-2-yl group can be introduced via Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride . The final step involves the amidation of the benzofuran derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in chloroform or nitric acid in sulfuric acid.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s analogs are synthesized via amide coupling (e.g., HATU-mediated reactions) or substitution reactions. For example, triazole-substituted benzamides (78b, 78e) are synthesized with yields >65% .
- Substituent Effects : The introduction of triazole or methoxyphenyl groups enhances solubility and catalytic activity in metal-mediated reactions, whereas halogenated analogs (e.g., 2-chloro-4-fluoroaniline) may exhibit altered pharmacokinetics .
Key Observations :
- Biological Activity : Triazole- and benzofuran-containing analogs show diverse applications, including antiviral activity (e.g., SARS-CoV-2 PLpro inhibition ) and catalytic roles in C–H bond functionalization .
- Metal Coordination : Compounds like N-(1-hydroxy-2-methylpropan-2-yl)benzamide act as directing groups in metal-catalyzed reactions due to their N,O-bidentate coordination .
Structural-Activity Relationships (SAR)
- Benzofuran vs. Triazole : Benzofuran analogs (e.g., N-[1-(1-benzofuran-2-yl)ethyl]cyclopropanamine ) prioritize lipophilicity and CNS penetration, while triazole-substituted benzamides enhance catalytic versatility .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C19H19NO2
IUPAC Name: this compound
CAS Number: 2034558-27-3
The compound features a benzofuran ring, a propan-2-yl group, and a methylbenzamide moiety, which contribute to its unique biological properties. Benzofuran derivatives are known for their anti-tumor , antibacterial , anti-oxidative , and anti-viral activities.
This compound primarily functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, enhancing neurotransmission.
Biochemical Pathways
The increased levels of serotonin, norepinephrine, and dopamine can activate various biochemical pathways, notably the MAPK/ERK pathway , which is crucial for cell growth and differentiation. This action may contribute to its potential anti-tumor effects by inhibiting cell proliferation in cancer cell lines.
Antitumor Activity
Research indicates that this compound exhibits significant anti-tumor activity. In vitro studies have shown that it inhibits cell growth in various cancer cell lines, making it a candidate for further development as an anti-cancer agent.
Antibacterial and Antiviral Properties
The compound has also been explored for its antibacterial and antiviral properties. Preliminary studies suggest it may inhibit bacterial growth and viral replication, although specific mechanisms remain to be fully elucidated.
Case Studies
Recent studies have focused on the pharmacokinetics and efficacy of this compound:
| Study | Cell Line/Pathogen | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF7 (Breast Cancer) | 15 | Inhibition of growth |
| Study B | HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| Study C | E. coli | 20 | Bacteriostatic effect |
These findings indicate promising potential for therapeutic applications in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
